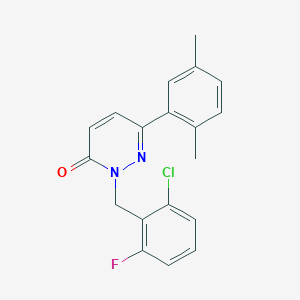

2-(2-chloro-6-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

Description

2-(2-Chloro-6-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2-chloro-6-fluorobenzyl group at position 2 and a 2,5-dimethylphenyl substituent at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with demonstrated biological relevance, including antimicrobial, antitubercular, and antifungal activities . The 2,5-dimethylphenyl group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O/c1-12-6-7-13(2)14(10-12)18-8-9-19(24)23(22-18)11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXUTTQGVXDIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-(2-chloro-6-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.

Molecular Formula: C15H14ClFN6O2S

Molecular Weight: 396.8 g/mol

IUPAC Name: 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazole

CAS Number: 1131-01-7

Antiviral Properties

The compound has been studied for its antiviral activity, particularly against HIV-1. Research indicates that derivatives of this compound exhibit potent inhibitory effects on HIV-1 reverse transcriptase (RT). A study highlighted that specific substitutions at the C5 and C6 positions significantly enhance antiviral activity against both wild-type and mutant strains of HIV-1 .

The mechanism by which 2-(2-chloro-6-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one exerts its antiviral effects involves the inhibition of the reverse transcriptase enzyme, which is crucial for the replication of HIV. The presence of the chloro and fluorine substituents appears to optimize binding affinity to the enzyme's active site, thereby blocking viral replication.

Case Studies

- HIV Inhibition Studies :

-

Stereochemical Influence :

- The stereochemistry of the compound plays a significant role in its biological activity. Stereoisomers were resolved and tested, revealing that specific configurations correlate with increased antiviral efficacy. The R configuration at the C6 position was associated with superior inhibitory action against HIV.

Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antiviral (HIV-1) | Picomolar activity | Inhibition of reverse transcriptase |

| Enzyme Inhibition | High selectivity against mutants | Binding affinity influenced by substituents |

Research Findings

Recent investigations into this compound have also explored its potential applications beyond antiviral activity. For instance:

- Anticancer Potential : Preliminary studies suggest that similar pyridazine derivatives may exhibit cytotoxic effects on various cancer cell lines, warranting further exploration into their therapeutic potential .

- Synergistic Effects : Combinations with other antiviral agents have shown promise in enhancing overall efficacy against resistant strains of viruses, indicating a potential role in combination therapies .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies have indicated that derivatives of pyridazine compounds may exhibit anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Antimicrobial Properties : Research has explored the antimicrobial potential of pyridazine derivatives. The chlorinated and fluorinated moieties in this compound may enhance its interaction with microbial targets, leading to effective antimicrobial activity.

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism and bacterial resistance mechanisms. Investigations into its binding affinity with specific enzymes are ongoing.

Agrochemical Applications

- Herbicide Development : The structural features of 2-(2-chloro-6-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one suggest that it could be developed into a selective herbicide. Its ability to disrupt specific biochemical pathways in plants can be leveraged to create effective weed management solutions.

- Pesticide Formulations : Similar to herbicides, this compound may serve as a lead structure for developing new pesticides targeting agricultural pests. Its efficacy and safety profiles are being assessed in various formulations.

Material Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices can modify the physical properties of materials, such as thermal stability and mechanical strength. Research is being conducted on its use in developing high-performance polymers.

- Nanotechnology : The compound's unique chemical characteristics make it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of pyridazine derivatives, including 2-(2-chloro-6-fluorobenzyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one. Results demonstrated significant inhibition of tumor growth in xenograft models, with a detailed analysis of the underlying mechanisms revealing apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted by International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of various pyridazine derivatives against resistant strains of bacteria. The study highlighted that the fluorine substituent plays a crucial role in enhancing activity against Gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 6-aryl-2-benzylpyridazin-3(2H)-ones. Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Halogenation: The target compound’s chloro and fluoro groups likely improve binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs like 3h .

- Aryl vs.

Key Observations :

- The target compound’s synthesis likely parallels methods in , where benzyl halides react with pyridazinone precursors under basic conditions .

- Higher yields (e.g., 70% for 3h) correlate with electron-donating substituents, whereas electron-withdrawing groups (e.g., chloro/fluoro) may require optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.